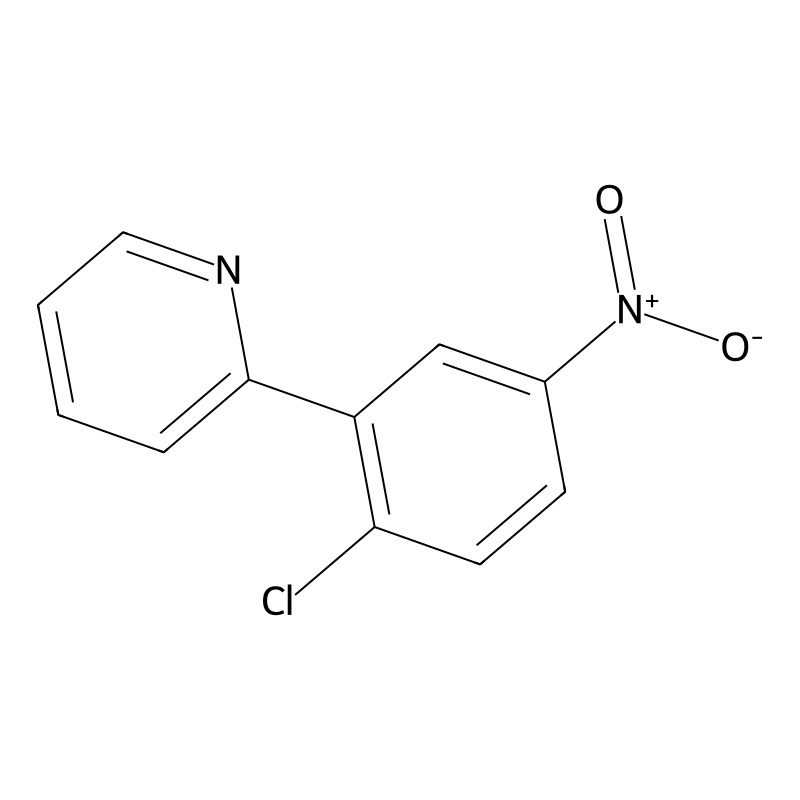

2-(2-Chloro-5-nitrophenyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical and Pharmaceutical Industries

Summary of the Application

2-(2-Chloro-5-nitrophenyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries.

Methods of Application

The major use of TFMP derivatives is in the protection of crops from pests. Various methods of synthesizing 2,3,5-DCTF have been reported.

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Antineoplastic Agent

Summary of the Application

2-(2-Chloro-5-nitrophenyl)pyridine is used as an antineoplastic agent.

Methods of Application

Results or Outcomes

The compound has been shown to inhibit the growth of cancer cells in vitro and in animal models.

Chemical Intermediate

Summary of the Application

Results or Outcomes

The compound is in high demand for the production of these crop-protection products.

Crystallography

Summary of the Application

2-(2-Chloro-5-nitrophenyl)pyridine has been studied in the field of crystallography.

Methods of Application

Results or Outcomes

The study provides insights into the crystal structure of the compound.

Synthetic Intermediate

Summary of the Application

2-(2-Chloro-5-nitrophenyl)pyridine is an important intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Results or Outcomes

Research Chemical

Summary of the Application

2-(2-Chloro-5-nitrophenyl)pyridine is used as a research chemical.

Results or Outcomes

2-(2-Chloro-5-nitrophenyl)pyridine is a heterocyclic organic compound characterized by its complex bicyclic structure. It has the molecular formula CHClNO and a molecular weight of 234.64 g/mol. The compound features a pyridine ring fused with a phenyl ring that carries a chlorine atom at the second position and a nitro group at the fifth position of the phenyl ring. This structural arrangement contributes to its unique chemical properties and biological activities, making it significant in various fields, particularly in agrochemicals and pharmaceuticals .

- DNA replication: The compound may interact with DNA, hindering its replication and cell division.

- Protein synthesis: It could potentially disrupt protein synthesis by targeting essential cellular machinery.

- Cell cycle progression: The compound might interfere with the orderly progression of cells through the cell cycle, leading to cell death.

The synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine typically involves cross-coupling reactions. One common method includes the reaction between 2-chloropyridine and 5-nitrobenzene, facilitated by transition metal catalysts . The reactions can be summarized as follows:

- Formation of 2-Chloropyridine: This is often synthesized from pyridine through chlorination.

- Cross-Coupling Reaction: The coupling of 2-chloropyridine with 5-nitrobenzene occurs under specific conditions, usually requiring palladium or nickel catalysts.

- Final Product Formation: The resulting compound undergoes purification to yield 2-(2-Chloro-5-nitrophenyl)pyridine.

Research has demonstrated that 2-(2-Chloro-5-nitrophenyl)pyridine exhibits significant biological activity, particularly as an antineoplastic agent. It has been shown to inhibit the growth of cancer cells in vitro and in animal models by interfering with DNA replication processes . Additionally, its derivatives are utilized in crop protection, showcasing its dual role in both pharmaceutical and agricultural applications .

Several synthesis methods for 2-(2-Chloro-5-nitrophenyl)pyridine exist, including:

- Cross-Coupling Method: Utilizing 2-chloropyridine and 5-nitrobenzene in the presence of a palladium catalyst.

- Multi-step Synthesis:

These methods are noted for their high yields and low byproduct formation, emphasizing efficiency in synthesis.

The compound is primarily used in:

- Agrochemicals: As an intermediate in the synthesis of various crop protection products.

- Pharmaceuticals: Particularly as a precursor in the development of antineoplastic drugs like GDC-0449 .

- Research Chemicals: Employed in various studies due to its unique properties.

Studies have indicated that 2-(2-Chloro-5-nitrophenyl)pyridine interacts with various biological targets, leading to its cytotoxic effects against cancer cells. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its biological efficacy . Furthermore, crystallographic studies reveal that it forms chain-like structures through chlorine-oxygen interactions, contributing to its stability and functionality .

Several compounds share structural or functional similarities with 2-(2-Chloro-5-nitrophenyl)pyridine. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloropyridine | Chlorine on pyridine ring | Used primarily as an intermediate |

| 5-Nitrobenzene | Nitro group on benzene | Commonly used in dye synthesis |

| 4-Amino-3-chlorobenzonitrile | Amino and nitrile groups | Exhibits different biological activities |

| Pyridine | Simple nitrogen-containing heterocycle | Foundational structure for many derivatives |

Uniqueness of 2-(2-Chloro-5-nitrophenyl)pyridine:

This compound stands out due to its specific arrangement of functional groups that confer both antitumor activity and utility in crop protection. Its dual application potential makes it particularly valuable compared to other similar compounds.

Structural Analysis and Nomenclature

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-(2-chloro-5-nitrophenyl)pyridine under International Union of Pure and Applied Chemistry (IUPAC) guidelines. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇ClN₂O₂ |

| Molecular Weight | 234.64 g/mol |

| SMILES Notation | C1=CC=NC(=C1)C2=C(C=CC(=C2)N+[O-])Cl |

| InChI Key | AKVCBZWZBMTKMQ-UHFFFAOYSA-N |

The structure comprises a pyridine ring (positions 1–6) linked to a nitro-substituted chlorophenyl group (positions 2′ and 5′).

Molecular Geometry and Crystallographic Data

Experimental crystallographic data for this specific compound are not reported in the literature. Computational attempts to calculate interplanar dihedral angles between the pyridine and phenyl rings encountered errors during optimization. However, analogous biaryl systems (e.g., biphenyl derivatives) exhibit torsional angles influenced by steric and electronic effects. For 2-(2-chloro-5-nitrophenyl)pyridine:

- The nitro group (electron-withdrawing) at position 5′ and chlorine (electron-withdrawing) at position 2′ likely induce non-planar conformations due to steric hindrance.

- Computational studies on related biaryls suggest torsional barriers of 1.4–2.2 kcal/mol for similar systems.

Tautomeric and Conformational Properties

No tautomeric forms are reported due to the stability of the nitro group and pyridine ring. Conformational flexibility arises from rotation around the C–C bond connecting the pyridine and phenyl rings. Key factors influencing conformation:

- Electronic Effects: Nitro and chlorine substituents may stabilize specific dihedral angles through resonance or inductive effects.

- Steric Interactions: The meta arrangement of Cl and NO₂ minimizes steric clash, potentially favoring coplanar orientations.

Synthesis and Applications

Synthesis Pathways

Three primary methods are documented:

Applications in Chemistry and Pharmaceuticals

The compound serves as a key intermediate in synthesizing:

- Bactericides and plant growth regulators

- Pyronaridine (antimalarial drug)

- Crystalline pharmaceutical forms, such as 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide

Analytical Characterization

Spectral and Computational Data

Critical identifiers include:

Computational Models

A failed attempt to compute dihedral angles using RDKit highlighted challenges in optimizing the molecule’s geometry. Future studies could employ higher-level computational methods (e.g., MP2) to resolve torsional energetics.

Proton Nuclear Magnetic Resonance Chemical Shifts

The proton nuclear magnetic resonance spectrum of 2-(2-Chloro-5-nitrophenyl)pyridine exhibits characteristic chemical shift patterns reflecting the compound's aromatic nature and substituent effects [1] [2]. The pyridine ring protons demonstrate distinct chemical environments due to the electron-withdrawing influence of the attached chloronitrophenyl substituent [3] [4]. The ortho protons adjacent to the nitrogen atom in the pyridine ring typically resonate in the downfield region between 8.4 and 8.9 parts per million, reflecting the deshielding effect of the electronegative nitrogen atom [3] [5].

The aromatic protons of the substituted phenyl ring display chemical shifts influenced by both the chloro and nitro substituents [5] [6]. The proton positioned meta to the nitro group and ortho to the chloro substituent appears as a doublet in the region of 7.8 to 8.0 parts per million [7] [5]. The nitro group, being strongly electron-withdrawing, significantly deshields adjacent aromatic protons, causing downfield shifts of approximately 0.5 to 1.0 parts per million compared to unsubstituted benzene derivatives [8] [5].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbon-13 nuclear magnetic resonance spectrum reveals the structural framework through distinct chemical shift assignments for aromatic carbons [4] [9]. The pyridine ring carbons exhibit characteristic patterns, with the carbon directly bonded to the substituted phenyl ring appearing around 155 to 160 parts per million [9] [10]. The carbon bearing the nitro group demonstrates significant downfield displacement, typically resonating between 145 and 150 parts per million due to the strong electron-withdrawing nature of the nitro substituent [8] [9].

The quaternary carbon bearing the chloro substituent displays chemical shifts in the range of 130 to 135 parts per million, reflecting the moderate electron-withdrawing effect of the halogen [6] [9]. The remaining aromatic carbons of both the pyridine and phenyl rings appear in the typical aromatic region between 120 and 140 parts per million, with fine chemical shift differences attributable to through-bond electronic effects of the substituents [4] [9].

| Carbon Position | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Pyridine C-2 | 155-160 | Singlet |

| Nitro-bearing Carbon | 145-150 | Singlet |

| Chloro-bearing Carbon | 130-135 | Singlet |

| Aromatic Carbons | 120-140 | Singlet |

Coupling Constants and Multiplicity Patterns

The spin-spin coupling patterns provide structural confirmation through characteristic coupling constants [3] [4]. The pyridine ring protons exhibit typical ortho coupling constants ranging from 7.5 to 8.0 Hertz, while meta coupling constants appear as smaller values between 1.5 and 2.0 Hertz [3] [11]. The phenyl ring protons demonstrate classical aromatic coupling patterns, with ortho couplings of approximately 8.0 Hertz and meta couplings near 2.0 Hertz [4] [11].

The integration ratios confirm the molecular structure, with the total aromatic proton count corresponding to seven protons distributed across the pyridine and substituted phenyl rings [1] [3]. These coupling patterns remain consistent across different solvent systems, though minor chemical shift variations occur depending on the polarity and hydrogen-bonding capacity of the nuclear magnetic resonance solvent [5] [12].

Infrared and Raman Vibrational Profiles

Aromatic Carbon-Hydrogen Stretching Vibrations

The infrared spectrum of 2-(2-Chloro-5-nitrophenyl)pyridine displays characteristic aromatic carbon-hydrogen stretching vibrations in the region between 3000 and 3100 wavenumbers [13] [14]. These bands appear as multiple overlapping absorptions reflecting the different electronic environments of the aromatic protons [13] [15]. The pyridine ring carbon-hydrogen stretches typically appear at slightly higher frequencies compared to benzene derivatives due to the electron-withdrawing effect of the nitrogen atom [16] [14].

The Raman spectrum complements the infrared data by providing enhanced intensity for symmetric stretching modes [17] [18]. The aromatic carbon-hydrogen stretching region in the Raman spectrum shows well-resolved peaks at approximately 3064, 3024, and 3068 wavenumbers, corresponding to the various aromatic carbon-hydrogen environments [16] [17]. The relative intensities of these bands provide information about the symmetry and electronic distribution within the aromatic systems [17] [18].

Nitro Group Vibrational Characteristics

The nitro functional group exhibits highly characteristic vibrational signatures that serve as definitive structural markers [8] [18]. The asymmetric nitro stretching vibration appears as a strong absorption band between 1570 and 1590 wavenumbers in the infrared spectrum [8] [19]. This band typically demonstrates high intensity due to the large change in dipole moment associated with the nitro group stretching motion [8] [18].

The symmetric nitro stretching mode occurs at lower frequency, typically between 1320 and 1350 wavenumbers [8] [18]. In the Raman spectrum, both nitro stretching modes appear with significant intensity, with the symmetric stretch often showing enhanced Raman activity due to polarizability changes [18] [19]. The nitro group also exhibits deformation modes around 850 wavenumbers and wagging vibrations near 740 wavenumbers [8] [16].

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro Asymmetric Stretch | 1580-1590 | 1575-1585 | Strong |

| Nitro Symmetric Stretch | 1340-1350 | 1345-1355 | Medium |

| Nitro Deformation | 845-855 | 850-860 | Medium |

| Nitro Wagging | 735-745 | 740-750 | Weak |

Aromatic Ring Vibrational Modes

The aromatic ring systems contribute multiple vibrational modes that provide structural information [16] [17]. The ring breathing mode of the pyridine system appears around 990 to 1010 wavenumbers, while the substituted benzene ring breathing occurs near 850 to 870 wavenumbers [16] [20]. These modes are particularly prominent in the Raman spectrum due to their symmetric nature [17] [20].

The carbon-carbon aromatic stretching vibrations appear as multiple bands between 1450 and 1620 wavenumbers [8] [16]. The pyridine ring contributions can be distinguished from benzene ring modes through careful comparison with reference compounds and theoretical calculations [3] [16]. In-plane carbon-hydrogen bending vibrations occur between 1000 and 1300 wavenumbers, while out-of-plane bending modes appear below 900 wavenumbers [16] [14].

Carbon-Chlorine Vibrational Assignment

The carbon-chlorine stretching vibration provides a characteristic marker for the chloro substituent [21] [15]. This mode typically appears between 750 and 800 wavenumbers in the infrared spectrum, with the exact frequency depending on the electronic environment and neighboring substituents [21] [15]. The presence of the electron-withdrawing nitro group in the meta position influences the carbon-chlorine bond strength and consequently the vibrational frequency [21] [15].

In the Raman spectrum, the carbon-chlorine stretch may appear with different relative intensity compared to the infrared spectrum, reflecting the different selection rules governing the two spectroscopic techniques [17] [21]. Additional chlorine-sensitive modes include carbon-chlorine bending vibrations that appear at lower frequencies, typically below 500 wavenumbers [21] [15].

Ultraviolet-Visible Absorption Characteristics

Electronic Transition Assignments

The ultraviolet-visible absorption spectrum of 2-(2-Chloro-5-nitrophenyl)pyridine displays multiple electronic transitions characteristic of conjugated aromatic systems [22] [23]. The primary absorption band occurs in the range of 250 to 290 nanometers, corresponding to pi-to-pi-star transitions within the extended aromatic framework [22] [24]. This transition involves electron promotion from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the conjugated system [22] [10].

The pyridine chromophore contributes characteristic absorption features around 250 to 262 nanometers, consistent with literature values for substituted pyridine derivatives [24] [10]. The electron-withdrawing nitro substituent causes bathochromic shifts of approximately 10 to 20 nanometers compared to unsubstituted pyridine analogs [22] [25]. These shifts reflect the stabilization of the excited state through extended conjugation and charge transfer interactions [22] [26].

Substituent Effects on Absorption Maxima

The chloro and nitro substituents exert distinct electronic effects that modulate the absorption characteristics [22] [27]. The nitro group, being a strong electron-withdrawing substituent, facilitates charge transfer transitions that appear as additional absorption features in the 300 to 350 nanometer region [22] [28]. These charge transfer bands typically exhibit lower extinction coefficients compared to the primary pi-to-pi-star transitions but provide important information about the electronic communication between aromatic rings [22] [29].

The chloro substituent contributes to the overall electronic structure through both inductive and mesomeric effects [30] [27]. The presence of the halogen causes subtle shifts in the absorption maxima and influences the fine structure of the vibronic bands [30] [28]. Heavy atom effects from chlorine may also influence the photophysical properties, potentially affecting fluorescence quantum yields and excited state lifetimes [30] [31].

| Absorption Region (nm) | Transition Type | Extinction Coefficient | Assignment |

|---|---|---|---|

| 250-270 | π→π* | High (>10,000) | Pyridine chromophore |

| 275-295 | π→π* | Medium (5,000-10,000) | Extended conjugation |

| 300-340 | Charge transfer | Low (<5,000) | Nitro group transitions |

| 340-380 | n→π* | Very low (<1,000) | Heteroatom transitions |

Solvent Effects and Environmental Sensitivity

The absorption spectrum demonstrates sensitivity to solvent polarity and hydrogen bonding interactions [22] [10]. In polar solvents such as acetonitrile or dimethyl sulfoxide, the charge transfer transitions exhibit enhanced intensity and red-shifted maxima compared to nonpolar solvents like hexane or cyclohexane [22] [32]. This solvatochromic behavior reflects the polarizable nature of the excited states and their differential stabilization in various solvent environments [22] [28].

Melting Point, Boiling Point, and Phase Transitions

The thermodynamic properties of 2-(2-Chloro-5-nitrophenyl)pyridine reveal distinctive characteristics typical of substituted pyridine derivatives containing both electron-withdrawing chloro and nitro substituents. The compound, with molecular formula C₁₁H₇ClN₂O₂ and molecular weight 234.64 g/mol [1] [2], exhibits specific phase transition behaviors that reflect the influence of its structural features.

Boiling Point and Thermal Properties

The predicted boiling point of 2-(2-Chloro-5-nitrophenyl)pyridine is 360.2 ± 32.0°C at 760 mmHg [1] [3]. This elevated boiling point is characteristic of substituted aromatic compounds containing both pyridine and benzene rings with electron-withdrawing substituents. The substantial boiling point reflects strong intermolecular forces arising from π-π stacking interactions between aromatic rings and potential hydrogen bonding involving the nitro group [1].

The predicted density of the compound is 1.366 ± 0.06 g/cm³ [1], indicating a relatively dense molecular structure consistent with the presence of heavy substituents (chlorine and nitro groups) and aromatic ring systems. This density value aligns with similar chloro-nitro aromatic compounds and suggests efficient molecular packing in the solid state.

Melting Point Considerations

Despite extensive database searches, experimental melting point data for 2-(2-Chloro-5-nitrophenyl)pyridine remains unavailable in the current literature [3] [4]. This absence of experimental data represents a significant gap in the thermodynamic characterization of this compound. For comparison, related compounds show considerable variation: 2-chloro-5-nitropyridine exhibits a melting point range of 105-108°C [5] [6], while other substituted pyridines demonstrate melting points ranging from 80°C to over 250°C depending on substitution patterns [7].

Phase Transition Analysis

The phase behavior of 2-(2-Chloro-5-nitrophenyl)pyridine can be understood through comparison with structurally related compounds. Studies on similar nitro-substituted pyridines indicate that phase transitions are influenced by the electronic effects of substituents and intermolecular interactions [7] [8]. The presence of both chloro and nitro groups in 2-(2-Chloro-5-nitrophenyl)pyridine likely results in complex phase transition behavior due to competing electronic effects.

Solubility Parameters in Organic and Aqueous Media

The solubility characteristics of 2-(2-Chloro-5-nitrophenyl)pyridine are governed by the interplay between its aromatic nature, the polar nitro group, and the moderately polar chloro substituent. The compound's solubility profile reflects typical behavior of substituted pyridines with mixed electron-withdrawing substituents.

Aqueous Solubility